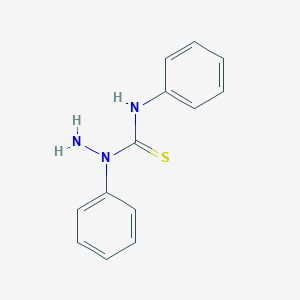

1-Amino-1,3-diphenylthiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to 1-Amino-1,3-diphenylthiourea involves various chemical reactions. For instance, high-pressure-promoted condensation of isothiocyanates with aminopyridines has been employed for the efficient synthesis of N-pyridinothiourea derivatives, which are useful as building blocks for hydrogen-bonding receptors (Kumamoto et al., 2002). Additionally, "one-pot" palladium-catalyzed decarboxylative allylation-Heck cyclization of allyl diphenylglycinate imines has been utilized for generating 1-aminoindanes, highlighting a versatile approach to synthesize polycyclic imines (Fields et al., 2008).

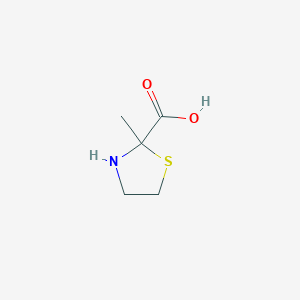

Molecular Structure Analysis

The molecular structure of 1-Amino-1,3-diphenylthiourea derivatives has been characterized using various spectroscopic techniques. A study on 1-benzyl-3-furoyl-1-phenylthiourea revealed its U-shape conformation, dictated by the substitution degree on the thiourea core and the ability to form an intramolecular N–H⋯OC hydrogen bond. The study employed vibrational spectroscopy, NMR, XRD, and DFT calculations to elucidate the compound's structure (Lestard et al., 2015).

Chemical Reactions and Properties

1-Amino-1,3-diphenylthiourea and its derivatives participate in various chemical reactions, demonstrating their versatility. For example, the reaction of diphenylcyclopropenone with 1,2-aminothiol under specific conditions produces an amide conjugate, showcasing the potential of these compounds in multiple bioconjugations (Liu et al., 2023).

Wissenschaftliche Forschungsanwendungen

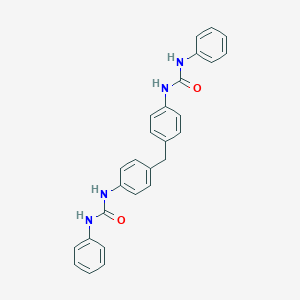

Synthesis of Hydrogen-bonding Receptors

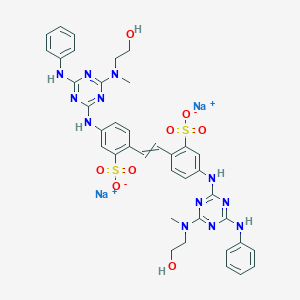

1-Amino-1,3-diphenylthiourea derivatives have been utilized in the high-pressure-promoted condensation with aminopyridines to create N-pyridinothiourea derivatives. These derivatives serve as building blocks for hydrogen-bonding receptors. The complexation of these derivatives with diphenyl hydrogen phosphate was investigated, indicating their potential in constructing hydrogen-bonding receptors (Kumamoto et al., 2002).

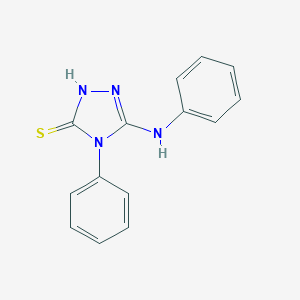

Formation of Azomethine Ylides

1-Amino-1,3-diphenylthiourea has been involved in the stereoselective synthesis of Alkyl (Z)-2-[4-Oxo-3-phenyl-2-(phenylimino)-1,3-thiazolan-5-yliden]acetates. The process involves the formation of 1:1 adducts with dialkyl acetylenedicarboxylates, followed by cyclization reactions. This synthesis is completely stereoselective, as indicated by NMR spectra (Gonbari et al., 2009).

Synthesis of Spirocyclic Heterocycles

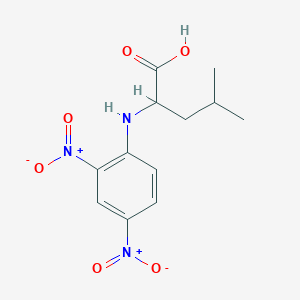

The compound has been used in multi-component 1,3-dipolar cycloaddition processes involving ninhydrin, α-amino acids, and cyclopropenes to synthesize spirocyclic heterocycles. These heterocycles contain both 3-azabicyclo[3.1.0]hexane and 2H-indene-1,3-dione motifs, showcasing a high degree of atom economy and complete stereoselectivity under mild reaction conditions (Wang et al., 2021).

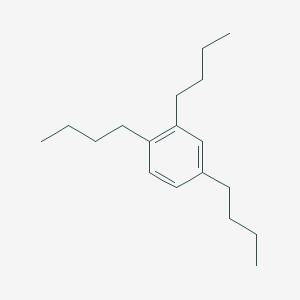

Synthesis of Non-ionic Surfactants

1-Amino-1,3-diphenylthiourea derivatives have been synthesized to form novel thiourea-based non-ionic surfactants. These surfactants exhibit solubility in nonpolar and polar organic solvents and show resistance to solubility in water due to the presence of the thiourea group. Their critical micelle concentration in different solvents and the effect of pH on their spectral transition have been studied, providing insights into their properties as surfactants (Ullah et al., 2014).

Safety And Hazards

Zukünftige Richtungen

Peptide drug development, which includes compounds like “1-Amino-1,3-diphenylthiourea”, has made great progress in the last decade thanks to new production, modification, and analytic technologies . The future of therapeutic peptides holds promise, but also presents challenges that need to be addressed .

Eigenschaften

IUPAC Name |

1-amino-1,3-diphenylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S/c14-16(12-9-5-2-6-10-12)13(17)15-11-7-3-1-4-8-11/h1-10H,14H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIONMUKAPQSLHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)N(C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60418667 |

Source

|

| Record name | 1-amino-1,3-diphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60418667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-1,3-diphenylthiourea | |

CAS RN |

13207-47-1 |

Source

|

| Record name | N,1-Diphenylhydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13207-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-amino-1,3-diphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60418667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B76926.png)